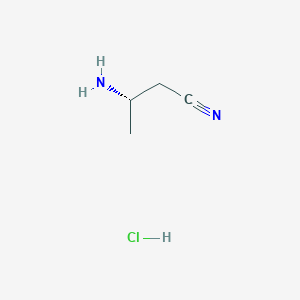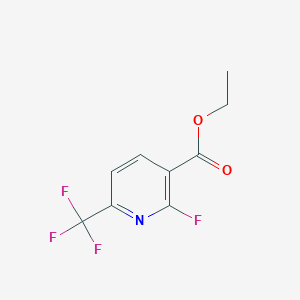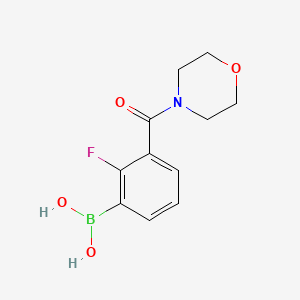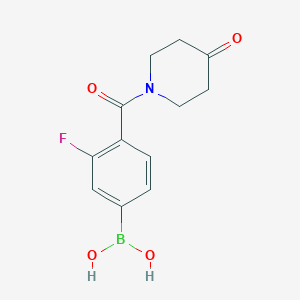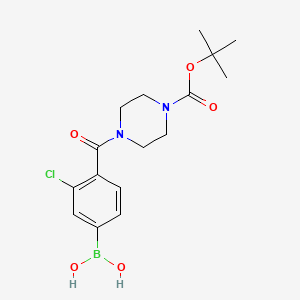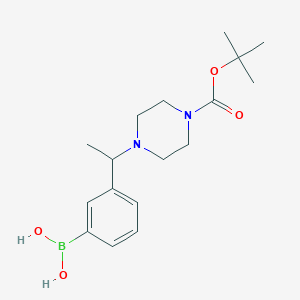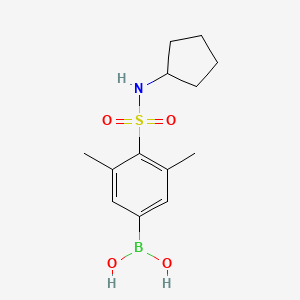![molecular formula C11H19NO3S B1408593 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-89-1](/img/structure/B1408593.png)
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Descripción general
Descripción
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is an organic compound with the molecular formula C11H19NO5S and a molecular weight of 277.34 g/mol . This compound is known for its spirocyclic structure, which contains a sulfur atom and a nitrogen atom within the ring system. It is often used as a building block in organic synthesis and drug discovery due to its unique chemical properties .
Métodos De Preparación
The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves several steps :
Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.
Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.
Formation of the spirocyclic intermediate: This involves the reaction of the hydroxyethyl ester with appropriate reagents to form the spirocyclic structure.
Oxidation reaction: The final step involves the oxidation of the intermediate to form the desired this compound.
Análisis De Reacciones Químicas
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving sulfur and nitrogen atoms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the ring system enhances its ability to form hydrogen bonds and other interactions with biological molecules, making it a versatile tool in drug discovery and biochemical research .
Comparación Con Compuestos Similares
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as :
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound has an additional oxygen atom, which may alter its chemical reactivity and biological activity.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a different ring system, which may influence its biological activity and use in drug discovery.
Propiedades
IUPAC Name |
tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLYDGIJVVNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
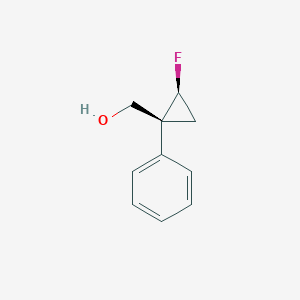
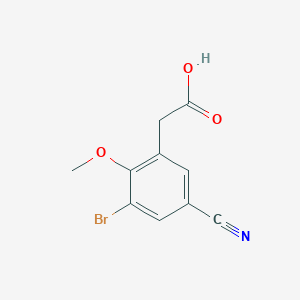
![2-Iodo-4-methoxybenzo[d]thiazole](/img/structure/B1408519.png)
